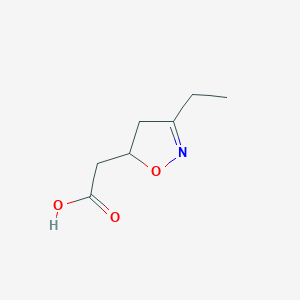
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group and an acetic acid moiety attached to the oxazole ring
Synthetic Routes and Reaction Conditions:
Oxidation and Cyclization: One common method involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by dehydration to form the oxazole ring.
Alternative Methods: Other methods include oxidative cyclization, amination, and Grignard reactions to construct the oxazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group or the oxazole ring may be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxazole ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced oxazole compounds.
科学的研究の応用
作用機序
The mechanism of action of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways:
類似化合物との比較
Oxazole: The parent compound, oxazole, shares the same core structure but lacks the ethyl and acetic acid groups.
Isoxazole: Isoxazole is a structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Oxadiazole contains an additional nitrogen atom in the ring, leading to different chemical properties.
Uniqueness: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various fields, making it a valuable compound for further research and development .
生物活性
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : 141.19 g/mol
- Structure : The compound features an oxazole ring which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Agonism : Research indicates that compounds with similar oxazole structures can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis. For instance, a related compound demonstrated potent PPARα, -γ, and -δ agonist activity with low EC50 values (0.029 µM for PPARα and PPARδ) .
- Anticancer Activity : Compounds within the oxazole family have shown promise in inhibiting cancer cell proliferation. Studies have reported cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through caspase activation pathways .
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, which are common among compounds containing oxazole rings. The minimal inhibitory concentrations (MICs) against specific pathogens are crucial for evaluating therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the effects of compounds similar to this compound on various cancer cell lines using assays like MTT and SRB to determine cytotoxicity. The results indicated significant inhibition of cell growth in HCT116 and HL60 cells, with mechanisms involving apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of oxazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings highlighted that certain derivatives exhibited MIC values indicating effective inhibition against E. coli and C. albicans, suggesting a potential application in treating infections caused by these pathogens .
特性
IUPAC Name |
2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYIKJSMBGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














